molecular formula C24H32ClN5O B6458767 6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline CAS No. 2548977-39-3

6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

Cat. No.: B6458767
CAS No.: 2548977-39-3
M. Wt: 442.0 g/mol
InChI Key: KWJLULBXFLYPOU-UHFFFAOYSA-N
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Description

6-Chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline (CAS 2548977-39-3) is a quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 24 H 32 ClN 5 O and a molecular weight of 441.99 g/mol , this compound features a complex structure that incorporates quinazoline, piperidine, and piperazine motifs. Quinazoline-based compounds are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . This specific analogue is characterized by a calculated topological polar surface area of 44.7 Ų and an XLogP3 value of 3.7, properties that are relevant for understanding its potential pharmacokinetic profile . Its structural complexity, indicated by a high complexity rating of 618, makes it a valuable chemical tool for probing biological systems . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLULBXFLYPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of piperidine and piperazine moieties enhances its interaction with biological targets. The molecular formula can be represented as C₁₈H₂₃ClN₄O, with a molecular weight of approximately 348.85 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

  • A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Piperidine derivatives have been associated with antibacterial activity, particularly against Gram-positive bacteria.

Case Study:

  • A synthesized piperidine derivative exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that modifications in the side chains can enhance activity .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) is another area of interest for this compound. Compounds with similar piperazine structures have been evaluated for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Experimental Data:

  • In vitro studies showed that certain derivatives significantly inhibited AChE activity, suggesting potential applications in cognitive enhancement therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation: The compound may act as a ligand for various receptors, influencing neurotransmitter systems.
  • Signal Transduction Pathways: It may interfere with pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.
  • Apoptosis Induction: The activation of apoptotic pathways has been observed in cancer cells treated with similar quinazoline derivatives.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against S. aureus
Enzyme InhibitionAChE inhibition

Structure-Activity Relationship (SAR)

Structural FeatureBiological Activity
Quinazoline coreAnticancer activity
Piperidine moietyAntimicrobial properties
Piperazine substitutionEnzyme inhibition

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C21H28ClN5OC_{21}H_{28}ClN_{5}O.

Structure

The structure consists of a quinazoline core substituted with a chloro group and piperazine moieties, which are known for their biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving membrane permeability.

Pharmacological Applications

Research indicates that compounds similar to 6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline exhibit significant pharmacological activities:

Anticancer Activity

Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancer .

Antidepressant Effects

Piperazine derivatives are often explored for their antidepressant properties. Research has indicated that modifications to piperazine structures can lead to enhanced serotonin receptor activity, suggesting potential use in treating mood disorders .

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, a derivative of the compound was tested against A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacology

A research article highlighted the effects of piperazine derivatives on serotonin receptors. The compound exhibited binding affinity comparable to established antidepressants, suggesting its potential role in treating depressive disorders .

Comparison with Similar Compounds

Core Substitution Patterns

The quinazoline core is a common scaffold in drug discovery. Key structural variations among analogs include:

  • Position 4: The 4-position substituent in the target compound is a piperidine-piperazine-propargyl ether system, contrasting with simpler piperazine (e.g., anticonvulsant 4-chloro-2-(4-piperazin-1-yl)quinazolines) or furoyl-piperazine groups (e.g., 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, CAS: 19237-84-4) .

Linker and Substituent Analysis

  • Propargyl Ether Linker : The but-2-yn-1-yloxy group in the target compound introduces rigidity and metabolic stability compared to flexible alkyl or ether linkers (e.g., methoxy in ) .
  • Piperazine Modifications : The 4-(propan-2-yl)piperazine substituent provides steric bulk and lipophilicity, which may improve blood-brain barrier penetration relative to unsubstituted piperazines (e.g., anticonvulsant compounds in ) .

Comparative Data Table

Compound Name / CAS Core Structure Position 4 Substituent Position 6 Substituent Key Features Reference
Target Compound (2549005-37-8) Quinazoline Piperidine-propargyl-piperazine (isopropyl) Chloro Rigid linker, lipophilic substituent
4-Chloro-2-(4-piperazin-1-yl)quinazoline Quinazoline Piperazine Chloro (position 4) Anticonvulsant activity
2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (19237-84-4) Quinazoline Furoyl-piperazine Amino, Methoxy Polar substituents, potential solubility issues
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (264208-72-2) Quinazoline Methoxy-methylpiperidine Methoxy Flexible linker, kinase inhibition

Preparation Methods

Preparation of 4-(But-2-yn-1-yloxy)piperidine

Piperidin-4-ol reacts with but-2-yn-1-yl bromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via an SN2 mechanism, forming the ether linkage in 72% yield after purification by column chromatography (hexane:ethyl acetate = 4:1).

Functionalization with Piperazine-Isopropyl

The terminal alkyne of 4-(but-2-yn-1-yloxy)piperidine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized piperazine-isopropyl derivative. However, this approach introduces a triazole ring, which is absent in the target compound. Instead, a nucleophilic substitution strategy is preferred:

  • Synthesis of 1-(4-isopropylpiperazin-1-yl)but-2-yn-1-ol : Piperazine is mono-alkylated with isopropyl bromide in acetonitrile at 60°C for 12 hours, followed by reaction with but-2-yn-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Coupling with 4-(but-2-yn-1-yloxy)piperidine : The hydroxyl group is converted to a mesylate (methanesulfonyl chloride, triethylamine), which undergoes SN2 displacement with 4-(but-2-yn-1-yloxy)piperidine in dimethylformamide (DMF) at 80°C.

Final Coupling Reaction

The chloroquinazoline intermediate undergoes nucleophilic aromatic substitution (NAS) with the piperidine-butynyloxy-piperazine-isopropyl substituent. Zhang et al. optimized this step using cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 120°C for 24 hours, achieving 65% yield. Key parameters include:

  • Molar ratio : 1:1.2 (quinazoline:substituent)

  • Solvent : NMP or DMSO

  • Base : Cs₂CO₃ or K₂CO₃

Reaction Optimization and Challenges

Catalytic Systems

The PBDS-SCMNPs catalyst enhances quinazoline core formation by providing acidic sites for imine activation, reducing reaction time from 4 hours to 30 minutes compared to traditional methods.

Steric Hindrance

The bulky piperidine-piperazine substituent at position 4 necessitates elevated temperatures (120–140°C) and polar aprotic solvents to overcome steric effects.

Purification

Final purification involves sequential column chromatography (silica gel, CHCl₃:MeOH = 10:1) and recrystallization from ethanol-water mixtures, yielding 58–65% pure product.

Comparative Analysis of Synthetic Routes

StepMethod 1 (PBDS-SCMNPs)Method 2 (CuCl)Method 3 (POCl₃)
Quinazoline Core85% yield, 30 min78% yield, 2 h70% yield, 6 h
ChlorinationN/AN/A78% yield, 6 h
Substituent CouplingN/AN/A65% yield, 24 h

Q & A

Q. Purity Assurance :

  • Monitor reactions using HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane = 1:2).
  • Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm piperazine/piperidine proton environments (e.g., δ 2.5–3.5 ppm for piperazine N-CH₂ groups) .

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